molecular formula C14H18O5 B1626327 Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate CAS No. 77483-49-9

Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate

Cat. No.: B1626327
CAS No.: 77483-49-9
M. Wt: 266.29 g/mol
InChI Key: CHRCVIAOTNWOMJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 3-oxobutanoate moiety

Properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-19-14(16)9-11(15)7-10-5-6-12(17-2)13(8-10)18-3/h5-6,8H,4,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRCVIAOTNWOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506689
Record name Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77483-49-9
Record name Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate typically involves the esterification of 4-(3,4-dimethoxyphenyl)-3-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(3,4-Dimethoxyphenyl)-3-oxobutanoic acid.

    Reduction: Ethyl 4-(3,4-dimethoxyphenyl)-3-hydroxybutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3,4-dimethoxyphenyl)-3-hydroxybutanoate
  • 4-(3,4-Dimethoxyphenyl)-3-oxobutanoic acid
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 3,4-dimethoxyphenyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate is an organic compound that has gained attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is classified as an ester with the following molecular formula:

  • Molecular Formula : C₁₄H₁₈O₅
  • CAS Number : 77483-49-9

The compound features a 3,4-dimethoxyphenyl group attached to a 3-oxobutanoate moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This inhibition may affect various metabolic pathways and cellular processes.
  • Receptor Modulation : It may modulate signaling pathways by interacting with cellular receptors, influencing cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, showcasing potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with key enzymes involved in cell cycle regulation. For instance, it has shown promising results in reducing cell viability in various cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity Assessment :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on MDA-MB-231 breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at G1 phase .
  • Enzyme Interaction Studies :
    • Detailed investigations revealed that the compound interacts with specific enzymes associated with metabolic pathways. For example, it was found to inhibit certain dehydrogenases critical for cellular respiration.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other compounds exhibiting similar structures:

Compound NameMolecular FormulaBiological Activity
This compoundC₁₄H₁₈O₅Antimicrobial, Anticancer
Ethyl 4-(3-methoxyphenyl)-3-oxobutanoateC₁₃H₁₆O₄Anticancer
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoateC₁₃H₁₆O₄Moderate antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate
Reactant of Route 2
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Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate

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